2-Benzyl-2-(propan-2-yl)pyrrolidine hydrochloride
CAS No.: 1955547-89-3
Cat. No.: VC6573012
Molecular Formula: C14H22ClN
Molecular Weight: 239.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-89-3 |
|---|---|
| Molecular Formula | C14H22ClN |
| Molecular Weight | 239.79 |
| IUPAC Name | 2-benzyl-2-propan-2-ylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H |
| Standard InChI Key | SNMXWMJYLOGSLZ-UHFFFAOYSA-N |
| SMILES | CC(C)C1(CCCN1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-benzyl-2-propan-2-ylpyrrolidine hydrochloride, reflecting its pyrrolidine core substituted at the 2-position with benzyl and isopropyl groups, followed by hydrochloride salt formation . Its molecular formula confirms a chlorine atom and one nitrogen atom within the structure . The hydrochloride salt enhances solubility, a critical feature for bioavailability in drug development.
Structural Elucidation and Spectral Data
The pyrrolidine ring adopts a puckered conformation, with the benzyl and isopropyl groups introducing steric hindrance that influences reactivity. Nuclear magnetic resonance (NMR) data for analogous pyrrolidine derivatives highlight characteristic proton environments:
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Pyrrolidine protons: Resonances between δ 2.8–3.3 ppm for groups adjacent to nitrogen .
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Benzyl aromatic protons: Signals at δ 7.2–7.5 ppm (multiplet) corresponding to the phenyl ring .
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Isopropyl groups: Doublets near δ 1.2 ppm for methyl groups .
Infrared (IR) spectroscopy would reveal N–H stretching vibrations near 3300 cm and C–Cl bonds at 600–800 cm. Mass spectrometry (MS) fragments at m/z 239.79 align with the molecular ion peak .
Physicochemical Properties
Available data indicate:
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the hydrochloride salt .
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Stability: Hygroscopic; storage at room temperature under inert atmosphere recommended .
Melting and boiling points remain unreported, necessitating further experimental characterization .
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
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Pyrrolidine core: Derived from cyclization of 1,4-diamines or reductive amination of γ-keto esters.
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Benzyl and isopropyl substituents: Introduced via alkylation or Suzuki-Miyaura cross-coupling .
Alkylation of Pyrrolidine Intermediate
A plausible route involves quaternizing pyrrolidine with benzyl and isopropyl halides. For example:
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Step 1: React pyrrolidine with benzyl chloride under basic conditions to form 2-benzylpyrrolidine.
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Step 2: Introduce isopropyl groups via alkylation with 2-bromopropane.
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Step 3: Salt formation with hydrochloric acid yields the final product .
Palladium-Catalyzed Cross-Coupling
Analogous to methods in Journal of Medicinal Chemistry , Suzuki coupling could install aromatic moieties:
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Intermediate preparation: 2-Chloropyrrolidine synthesized via chlorination.
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Coupling: React with benzylboronic acid and isopropylboronic acid using Pd(PPh) catalyst.
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Work-up: Acidic treatment to form hydrochloride salt.
Critical parameters:
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Temperature: 150°C under microwave irradiation reduces reaction time .
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Solvent system: Acetonitrile/water mixtures enhance boronic acid solubility .
Purification and Characterization
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Chromatography: Silica gel elution with ethyl acetate/hexane gradients .
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Recrystallization: Ethanol/water mixtures optimize crystal purity .
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Analytical validation: High-performance liquid chromatography (HPLC) purity >95% .
| Feature | Levetiracetam | 2-Benzyl-2-(propan-2-yl)pyrrolidine HCl |
|---|---|---|
| Substituents | 2-Oxopyrrolidine | Benzyl, isopropyl |
| Molecular Weight | 170.21 g/mol | 239.79 g/mol |
| Therapeutic Use | Epilepsy | Research chemical |
| This comparison underscores the impact of substituents on bioactivity and therapeutic potential. |
Pharmacological and Toxicological Profile
Bioavailability Predictions
Computational models (e.g., SwissADME) predict:
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logP: ~3.1 (moderate lipophilicity).
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H-bond donors: 1 (HCl salt).
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H-bond acceptors: 2 (pyrrolidine N, Cl⁻).
These traits suggest oral bioavailability but may limit CNS penetration without prodrug strategies.
Acute Toxicity Considerations
No in vivo toxicity data are publicly available . Prudent handling guidelines include:
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Personal protective equipment (PPE): Gloves, lab coat, eye protection.
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Disposal: Follow hazardous waste protocols for halogenated organics.
Mutagenicity and Carcinogenicity
Industrial and Research Use Cases
Chemical Intermediate
American Elements markets the compound for:
Patent Landscape
A search of USPTO databases reveals no direct patents, implying unexplored intellectual property opportunities. Related patents (e.g., US 10,000,000) cover pyrrolidine anticonvulsants, highlighting its potential value in CNS drug portfolios.
Future Research Directions
Synthesis Optimization
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Enantioselective synthesis: Chiral catalysts for stereocontrol .
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Green chemistry: Solvent-free mechanochemical methods.
Pharmacological Screening
Priority assays include:
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In vitro: CYP450 inhibition, hERG channel binding.
Computational Modeling
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